2-(1H-Indol-5-yl)acetonitrile
Overview
Description
2-(1H-Indol-5-yl)acetonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that consist of a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of a nitrile group (-CN) attached to the acetonitrile moiety at the 2-position of the indole ring. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2-(1h-indol-5-yl)acetonitrile, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The interaction of this compound with its targets could lead to changes in the biological activities of these targets, thereby exerting its effects.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the optical, thermal, and electroluminescence properties of this compound based fluorophores have been studied, and these properties were found to be influenced by the environment . Moreover, safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling this compound .
Biochemical Analysis
Biochemical Properties
2-(1H-Indol-5-yl)acetonitrile, like other indole derivatives, has been found to bind with high affinity to multiple receptors, which makes it potentially useful in developing new therapeutic derivatives
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may have similar effects on cells and cellular processes.
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-5-yl)acetonitrile can be achieved through various methods. One common approach involves the reaction of indole with acetonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product .
Another method involves the use of a palladium-catalyzed cross-coupling reaction between an indole derivative and a nitrile-containing reagent. This method offers high selectivity and yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic reagents such as halogens, nitro groups, or alkyl groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as indole-2-carboxylic acid.
Reduction: Reduced derivatives such as 2-(1H-Indol-5-yl)ethylamine.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
2-(1H-Indol-5-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetonitrile: Another indole derivative with a nitrile group at the 3-position.
Indole-2-carboxylic acid: An oxidized derivative of indole with a carboxyl group at the 2-position.
Indole-3-carboxaldehyde: An indole derivative with an aldehyde group at the 3-position.
Uniqueness
2-(1H-Indol-5-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group at the 2-position allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(1H-indol-5-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,12H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUQBDQMQTZQPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571043 | |
Record name | (1H-Indol-5-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23690-49-5 | |
Record name | (1H-Indol-5-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-indol-5-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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